molecular formula C6H2BrClFNO2 B6315701 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene CAS No. 1642542-05-9

1-Bromo-5-chloro-3-fluoro-2-nitrobenzene

Cat. No.: B6315701
CAS No.: 1642542-05-9
M. Wt: 254.44 g/mol
InChI Key: PTMKHUHHQSGWEM-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-3-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is a halogenated nitrobenzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of the nitro group onto the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms through halogenation reactions using appropriate halogenating agents such as bromine, chlorine gas, and fluorine gas or their derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.

Chemical Reactions Analysis

1-Bromo-5-chloro-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-bromo-5-chloro-3-fluoro-2-aminobenzene.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

1-Bromo-5-chloro-3-fluoro-2-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

1-Bromo-5-chloro-3-fluoro-2-nitrobenzene can be compared with other halogenated nitrobenzene derivatives, such as:

  • 1-Bromo-3-chloro-5-fluoro-2-nitrobenzene
  • 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
  • 1-Bromo-4-chloro-2-fluoro-3-nitrobenzene

Uniqueness: The unique combination of bromine, chlorine, and fluorine atoms on the benzene ring, along with the nitro group, imparts distinct chemical properties to this compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-5-chloro-3-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMKHUHHQSGWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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